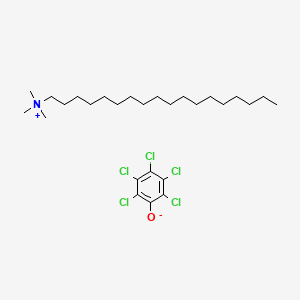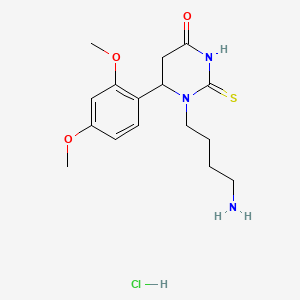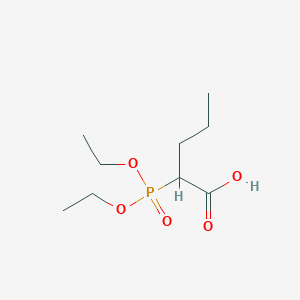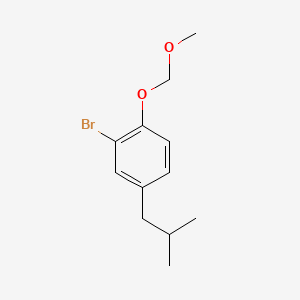
2-Bromo-4-isobutyl-1-(methoxymethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-isobutyl-1-(methoxymethoxy)benzene is an organic compound with the molecular formula C12H17BrO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isobutyl group, and a methoxymethoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-isobutyl-1-(methoxymethoxy)benzene typically involves multiple steps. One common method includes the bromination of 4-isobutyl-1-(methoxymethoxy)benzene. The reaction conditions often involve the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity of the bromination process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing the formation of by-products .
化学反応の分析
Types of Reactions
2-Bromo-4-isobutyl-1-(methoxymethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The isobutyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions are used.
Major Products
Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation: Products include alcohols, aldehydes, and carboxylic acids.
Reduction: The major product is the hydrogenated benzene derivative.
科学的研究の応用
2-Bromo-4-isobutyl-1-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological pathways and interactions.
Medicine: It is investigated for its potential pharmacological properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-4-isobutyl-1-(methoxymethoxy)benzene depends on the specific application and the target moleculeThe molecular targets and pathways involved vary based on the context of its use in chemical, biological, or industrial processes .
類似化合物との比較
Similar Compounds
- 2-Bromo-4-(methoxymethoxy)-1-methylbenzene
- 2-Bromo-1-methoxy-4-(methoxymethoxy)benzene
- 2-Bromo-1,4-bis(methoxymethoxy)benzene
Uniqueness
2-Bromo-4-isobutyl-1-(methoxymethoxy)benzene is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can affect its reactivity, making it suitable for specific applications where other compounds may not be as effective .
特性
分子式 |
C12H17BrO2 |
|---|---|
分子量 |
273.17 g/mol |
IUPAC名 |
2-bromo-1-(methoxymethoxy)-4-(2-methylpropyl)benzene |
InChI |
InChI=1S/C12H17BrO2/c1-9(2)6-10-4-5-12(11(13)7-10)15-8-14-3/h4-5,7,9H,6,8H2,1-3H3 |
InChIキー |
VIHYFIKRSQSUIQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC(=C(C=C1)OCOC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


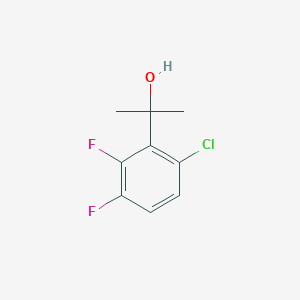
![1,3-Dibromo-7-[(e)-phenyldiazenyl]-9h-fluoren-2-amine](/img/structure/B14757421.png)
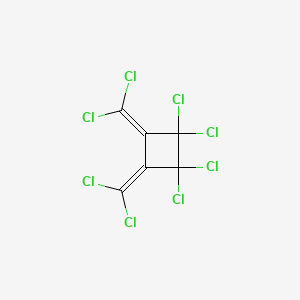
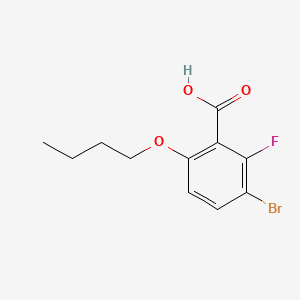
![N-[2-methoxy-4-(morpholin-4-yl)phenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide](/img/structure/B14757439.png)
![3-Dimethoxyphosphoryl-1-[3-(trifluoromethyl)phenoxy]butan-2-one](/img/structure/B14757440.png)

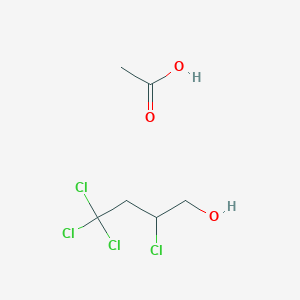
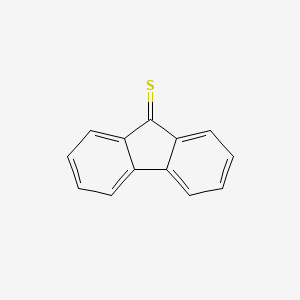
![7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14757462.png)
